4-Ethoxy-3-(trifluoromethyl)phenol
Overview
Description
4-Ethoxy-3-(trifluoromethyl)phenol is an organic compound with the molecular formula C9H9F3O2. It is characterized by the presence of an ethoxy group and a trifluoromethyl group attached to a phenol ring.
Mechanism of Action
Target of Action
It belongs to the class of organic compounds known as trifluoromethylbenzenes , which are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups . These compounds are often used in the synthesis of pharmaceuticals and agrochemicals due to their unique properties .
Mode of Action
Trifluoromethylbenzenes, to which this compound belongs, are known to participate in various chemical reactions, such as suzuki–miyaura cross-coupling . This reaction involves the coupling of chemically differentiated fragments with a metal catalyst, resulting in the formation of new carbon-carbon bonds .
Biochemical Pathways
Compounds containing trifluoromethyl groups have been found to exhibit numerous pharmacological activities and are present in more than 50 percent of the best-selling drug molecules approved by the us food and drug administration (fda) .
Pharmacokinetics
The presence of the trifluoromethyl group can significantly affect the pharmacokinetic properties of a compound, including its lipophilicity, metabolic stability, and bioavailability .
Result of Action
Compounds containing trifluoromethyl groups have been found to exhibit numerous pharmacological activities, including anti-inflammatory, antibacterial, antifungal, antiviral, and anticancer activities .
Action Environment
The stability and reactivity of trifluoromethylbenzenes can be influenced by factors such as temperature, ph, and the presence of other chemical species .
Biochemical Analysis
Biochemical Properties
4-Ethoxy-3-(trifluoromethyl)phenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can bind to certain proteins, altering their conformation and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation. Furthermore, this compound can alter the expression of genes related to oxidative stress and apoptosis, thereby impacting cell survival and proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with cytochrome P450 enzymes can result in the inhibition of these enzymes, affecting the metabolism of other compounds. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under ambient conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity. At higher doses, it can become toxic, leading to adverse effects such as liver damage and oxidative stress. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. Additionally, this compound can influence the activity of cofactors involved in various biochemical reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. The compound’s localization and accumulation within cells can affect its biochemical activity and overall function .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of this compound is crucial for elucidating its biochemical mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-3-(trifluoromethyl)phenol can be achieved through several methods. One common approach involves the reaction of 4-fluoro-3-(trifluoromethyl)acetophenone with potassium ethoxide in ethanol. The reaction is typically carried out at room temperature and involves stirring the mixture for a couple of hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-3-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydride and alkyl halides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group typically yields quinones, while substitution reactions can produce a variety of alkylated derivatives .
Scientific Research Applications
4-Ethoxy-3-(trifluoromethyl)phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: It is investigated for its potential use in drug development, particularly in the design of molecules with improved pharmacokinetic properties.
Industry: The compound is used in the development of agrochemicals and materials with specific properties
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenol: This compound lacks the ethoxy group but shares the trifluoromethyl and phenol functionalities.
4-Ethoxyphenol: This compound lacks the trifluoromethyl group but contains the ethoxy and phenol functionalities.
3-(Trifluoromethyl)phenol: This compound has the trifluoromethyl group in a different position on the phenol ring.
Uniqueness
4-Ethoxy-3-(trifluoromethyl)phenol is unique due to the combination of the ethoxy and trifluoromethyl groups on the phenol ring. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications .
Properties
IUPAC Name |
4-ethoxy-3-(trifluoromethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O2/c1-2-14-8-4-3-6(13)5-7(8)9(10,11)12/h3-5,13H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTAPXNQLDCIIAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501296233 | |
Record name | 4-Ethoxy-3-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501296233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206593-24-9 | |
Record name | 4-Ethoxy-3-(trifluoromethyl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1206593-24-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethoxy-3-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501296233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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